5-Iodouracil, TMS

Übersicht

Beschreibung

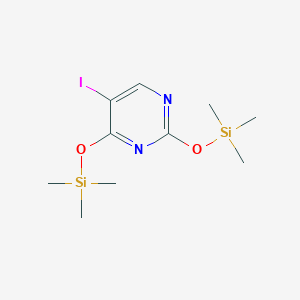

5-Iodouracil, TMS (trimethylsilyl) is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound has the molecular formula C10H19IN2O2Si2 and a molecular weight of 382.3455 . It is characterized by the presence of an iodine atom at the 5-position of the uracil ring and trimethylsilyl groups attached to the oxygen atoms. This modification enhances its chemical properties, making it useful in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodouracil, TMS typically involves the iodination of uracil followed by silylation. One common method is the reaction of 5-iodouracil with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodouracil, TMS undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as selenocyanate, to form compounds like 5-selenocyanatouracil.

Photochemical Reactions: The compound can undergo photoinduced C-I bond homolysis, making it useful in studying DNA-protein interactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include potassium selenocyanate and other nucleophiles.

Photochemical Reactions: These reactions are performed using UV light sources, such as helium cadmium lasers emitting at 325 nm.

Major Products Formed

Substitution Reactions: Products include various substituted uracils, such as 5-selenocyanatouracil.

Photochemical Reactions: The major products are radicals formed by the homolysis of the C-I bond.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

5-Iodouracil can be synthesized through several methodologies, including iodination of uracil derivatives. The introduction of the trimethylsilyl group enhances its reactivity and solubility, making it a valuable precursor in organic synthesis. For instance, the synthesis of 5-haloethynyl and 5-(1,2-dihalo)vinyluracil nucleoside analogs has been reported, demonstrating the compound's versatility in creating complex structures for further biological evaluation .

Antiviral Activity

5-Iodouracil derivatives have shown promising anti-HIV activity. Research indicates that these compounds can be used as nucleoside analogs to inhibit viral replication effectively. The mechanism typically involves interference with viral RNA synthesis, making them potential candidates for antiviral drug development .

Anticancer Properties

The complexation of 5-iodouracil with transition metals such as cobalt and copper has been investigated for anticancer applications. Studies have demonstrated that these metal complexes exhibit cytotoxic effects against various cancer cell lines, including Sarcoma-180 and L929 cells. The incorporation of 5-iodouracil enhances the biological activity of these metal complexes, making them suitable for further development as anticancer agents .

Photocrosslinking Applications

5-Iodouracil is extensively used in photocrosslinking studies due to its ability to form covalent bonds with proteins upon UV irradiation. This property is exploited in structural biology to study nucleic acid-protein interactions, yielding high binding yields (70-94%) in various experimental setups . Such applications are crucial for elucidating the mechanisms of gene regulation and protein function.

Case Study: Synthesis of Modified Nucleosides

A notable study focused on synthesizing 5-iodouracil derivatives to create modified nucleosides with enhanced biological properties. The research involved Pd-catalyzed reactions that facilitated the formation of complex structures through direct arylation techniques . This approach not only improved yields but also expanded the library of potential therapeutic agents derived from 5-iodouracil.

Case Study: Anticancer Metal Complexes

Another significant investigation detailed the synthesis of 5-iodouracil complexes with cobalt and copper ions, revealing their effectiveness against tumor cell lines. The study highlighted the potential for these complexes to serve as less toxic alternatives to traditional platinum-based therapies, underscoring their relevance in cancer treatment research .

Wirkmechanismus

The mechanism of action of 5-Iodouracil, TMS involves its incorporation into nucleic acids, where it acts as a UV-sensitive chromophore. Upon exposure to UV light, the compound undergoes photochemical reactions, leading to the formation of radicals that can crosslink with nearby proteins or nucleic acids . This property makes it useful for studying DNA-protein interactions and the structural dynamics of nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Fluorouracil: A well-known anticancer drug with a fluorine atom at the 5-position.

5-Bromouracil: Used in similar applications as 5-iodouracil but with a bromine atom.

5-Selenocyanatouracil: A derivative formed by substituting the iodine atom with a selenocyanate group.

Uniqueness

5-Iodouracil, TMS is unique due to its high efficiency in photocrosslinking reactions compared to other halogenated uracils. The presence of the iodine atom allows for selective excitation at longer wavelengths, resulting in higher crosslinking yields . This makes it particularly valuable in studying complex biological systems.

Biologische Aktivität

5-Iodouracil, a halogenated derivative of uracil, has garnered attention in medicinal chemistry due to its biological activity, particularly in the fields of oncology and virology. The compound's structural modifications, such as the introduction of trimethylsilyl (TMS) groups, have been explored to enhance its therapeutic efficacy. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 5-iodouracil, TMS.

5-Iodouracil can be synthesized through various methods, including iodination reactions that utilize toxic reagents under acidic conditions. Recent advancements have introduced greener methodologies for iodination, enhancing yield and reducing environmental impact . The TMS derivative is synthesized via Sonogashira coupling reactions, which allow for the introduction of alkynyl groups at the C-5 position, yielding compounds with promising biological activities .

Anticancer Activity

5-Iodouracil and its derivatives have shown significant anticancer properties. Notably, studies indicate that 5-iodouracil derivatives exhibit moderate growth inhibition against human colon carcinoma (CaCo-2) cells. This activity is attributed to the compound's ability to interfere with nucleic acid synthesis and function .

Table 1: Anticancer Activity of 5-Iodouracil Derivatives

| Compound | Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| 5-Iodouracil | CaCo-2 | Moderate | |

| 5-Iodouracil-Cu Complex | Sarcoma-180 | Potent | |

| 5-Iodouracil-Ni Complex | L929 | Significant |

Antiviral Activity

The antiviral potential of 5-iodouracil has been explored primarily in the context of HIV and herpes simplex virus (HSV). Its mechanism involves the inhibition of viral replication by mimicking nucleosides used by viruses for nucleic acid synthesis. This property has made it a candidate for further development as an antiviral agent .

Case Study: Anti-HIV Activity

In a study focusing on anti-HIV activity, 5-iodouracil analogs were synthesized and evaluated for their effectiveness against HIV strains. The results demonstrated that certain derivatives exhibited significant antiviral activity, suggesting their potential role in HIV therapy .

The biological activity of 5-iodouracil is primarily attributed to its interaction with key enzymes involved in nucleic acid metabolism. For instance, it acts as an inactivator of dihydropyrimidine dehydrogenase (DHPDHase), which plays a critical role in pyrimidine metabolism. This inhibition leads to altered cellular nucleotide pools, ultimately affecting DNA and RNA synthesis .

Eigenschaften

IUPAC Name |

(5-iodo-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19IN2O2Si2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSFYGJEXZRHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=NC(=NC=C1I)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19IN2O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336084 | |

| Record name | 5-Iodouracil, TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38953-72-9 | |

| Record name | 5-Iodo-2,4-bis[(trimethylsilyl)oxy]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38953-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodouracil, TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.